molecular formula C9H14N2O3 B103634 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester CAS No. 17994-56-8

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester

Cat. No.: B103634
CAS No.: 17994-56-8
M. Wt: 198.22 g/mol
InChI Key: JFHAMNVZHGKQDQ-UHFFFAOYSA-N
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Description

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester typically involves the Biginelli reaction, a three-component condensation reaction. The reaction involves the condensation of ethyl acetoacetate, an aldehyde (such as benzaldehyde), and urea under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, and the reaction mixture is heated to reflux .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Additionally, it can interact with receptors and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-4,6-dimethyl-2-oxo-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

17994-56-8

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 4,6-dimethyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-14-8(12)7-5(2)10-9(13)11-6(7)3/h5H,4H2,1-3H3,(H2,10,11,13)

InChI Key

JFHAMNVZHGKQDQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C)C

Synonyms

ETHYL 4,6-DIMETHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
4 mmol
Type
Reaction Step One
Quantity
0.4 mmol
Type
Reaction Step Two
Name
Quantity
4 mmol
Type
Reaction Step Three
Name
Quantity
400 μL
Type
Reaction Step Three
Quantity
4 mmol
Type
Reaction Step Four
Name
Quantity
1200 μL
Type
Reaction Step Four

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